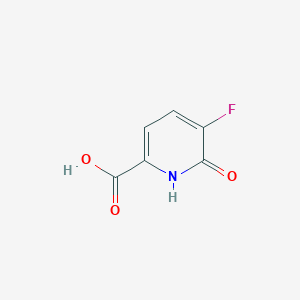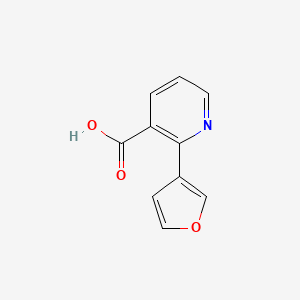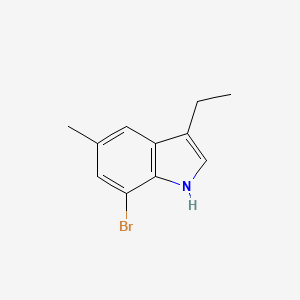
7-Bromo-3-ethyl-5-methyl-1H-indole
Übersicht
Beschreibung
“7-Bromo-3-ethyl-5-methyl-1H-indole” is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indoles play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .
Wissenschaftliche Forschungsanwendungen
Indole Synthesis and Chemical Transformations
Indole compounds, including 7-Bromo-3-ethyl-5-methyl-1H-indole, are of significant interest in organic chemistry due to their applications in synthesizing various heterocyclic compounds. The classification and synthesis of indoles have been extensively studied, presenting frameworks for indole syntheses that are applicable to a wide range of derivatives. These methods allow for the construction of indole nuclei through various strategic approaches, highlighting the versatility and importance of indole compounds in synthetic organic chemistry (Taber & Tirunahari, 2011).
Functionalization of Indoles
The functionalization of indoles at specific positions is crucial for creating bioactive compounds. Techniques such as C2-functionalization via umpolung, a method that involves polarity inversion, have been developed to access indole derivatives that are challenging to synthesize using conventional reactivity. This approach has opened new avenues for synthesizing indole derivatives with substantial importance in pharmaceutical chemistry (Deka, Deb, & Baruah, 2020).
Pharmacological Applications
Indole derivatives exhibit a wide range of pharmacological activities. Research on indole-3-carbinol (I3C) and its derivatives has shown their protective effects on chronic liver injuries through various mechanisms, including anti-oxidant, immunomodulatory, and anti-inflammatory effects (Wang et al., 2016). Additionally, plant-based indole alkaloids have been recognized for their rich pharmacological activities, contributing to the identification of new lead compounds for various diseases (Omar et al., 2021).
Antiviral Agents
Indole-containing compounds have been identified as promising scaffolds for drug discovery, particularly as antiviral agents. The unique property of indole derivatives to mimic the structure of peptides and bind reversibly to enzymes has been exploited in the development of novel drugs with diverse modes of action (Zhang, Chen, & Yang, 2014).
Antimicrobial Activity
Recent developments in the synthesis of indole and its derivatives have highlighted their antimicrobial potential. A significant amount of research has been focused on synthesizing indole derivatives and evaluating their antimicrobial properties, which could lead to the development of efficient antimicrobial drugs (Kaur et al., 2019).
Zukünftige Richtungen
The future directions for “7-Bromo-3-ethyl-5-methyl-1H-indole” could involve further investigation into its synthesis methods, chemical reactions, mechanism of action, and biological activities. Given the importance of indole derivatives in natural products and drugs, there is potential for “7-Bromo-3-ethyl-5-methyl-1H-indole” to be explored for newer therapeutic possibilities .
Eigenschaften
IUPAC Name |
7-bromo-3-ethyl-5-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c1-3-8-6-13-11-9(8)4-7(2)5-10(11)12/h4-6,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUKXWJNZIMKJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC2=C1C=C(C=C2Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3-ethyl-5-methyl-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



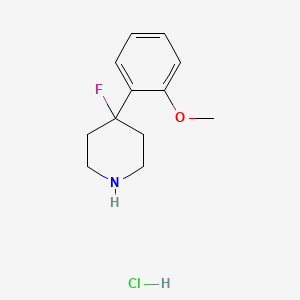
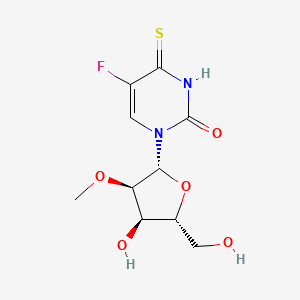
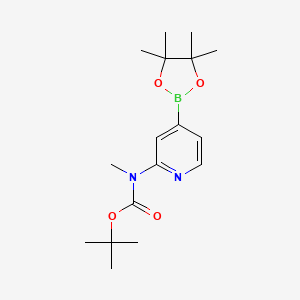
![tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B1450575.png)
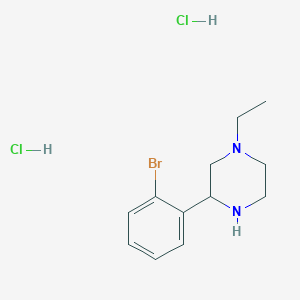
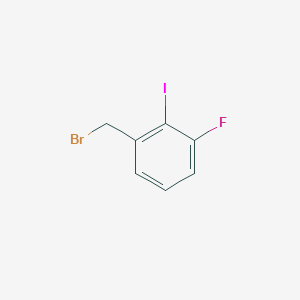
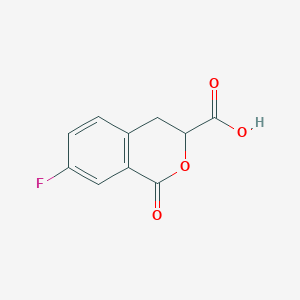
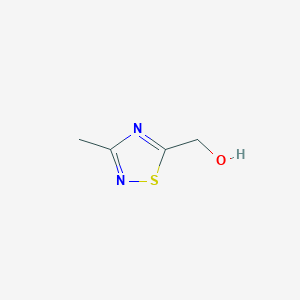
![3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B1450584.png)
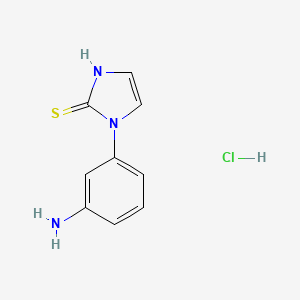
![2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate](/img/structure/B1450587.png)
![1-Bromo-2-chloro-4-methoxy-5-[(4-methoxybenzyl)oxy]benzene](/img/structure/B1450588.png)
